molecular formula C10H10FNO3S B2948186 2-({[(2-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid CAS No. 412923-01-4

2-({[(2-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid

Cat. No.: B2948186
CAS No.: 412923-01-4
M. Wt: 243.25
InChI Key: QTUAYANJBVLYAG-UHFFFAOYSA-N
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Description

2-({[(2-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid is a fluorinated acetic acid derivative featuring a 2-fluorophenyl carbamoyl group attached via a sulfanyl (-S-) bridge. Its structure combines a carboxylic acid moiety with a thioether linkage, which may enhance its capacity for hydrogen bonding and metal coordination. Fluorine substitution at the ortho position of the phenyl ring may confer unique electronic and steric properties, influencing solubility, metabolic stability, and receptor binding compared to non-fluorinated analogs.

Properties

IUPAC Name

2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO3S/c11-7-3-1-2-4-8(7)12-9(13)5-16-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUAYANJBVLYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSCC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(2-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid typically involves the reaction of 2-fluoroaniline with chloroacetic acid in the presence of a base to form the intermediate 2-(2-fluoroanilino)acetic acid. This intermediate is then reacted with thioglycolic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-({[(2-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({[(2-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({[(2-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the carbamoyl group can form hydrogen bonds with amino acid residues. The sulfanyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in halogen substitution patterns, sulfanyl/sulfonyl groups, and carbamoyl modifications. Key examples include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Functional Groups pKa (Predicted) Density (g/cm³) Boiling Point (°C)
2-({[(2-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid* C₁₀H₉FNO₃S 242.25 Carboxylic acid, thioether, 2-fluorophenyl ~3.0–3.5† ~1.5‡ ~550–640‡
2-((2-((4-Fluorophenyl)amino)-2-oxoethyl)sulfonyl)acetic acid C₁₀H₁₀FNO₅S 275.25 Carboxylic acid, sulfonyl, 4-fluorophenyl 2.35 1.569 635.8
2-[({[(2,4-Dichlorophenyl)methyl]carbamoyl}methyl)sulfanyl]acetic acid C₁₁H₁₁Cl₂NO₃S 308.18 Carboxylic acid, thioether, 2,4-dichlorophenyl 3.65 1.466 550.3
2-(2-Fluorophenyl)acetic acid derivatives C₈H₇FO₂ 154.14 Carboxylic acid, 2-fluorophenyl N/A N/A N/A

*Hypothetical properties extrapolated from analogs; †Estimated based on thioether-containing analogs ; ‡Predicted from sulfonyl/thioether analogs .

Key Differences and Implications

Halogen Substitution
  • Fluorine Position: The 2-fluorophenyl group in the target compound may induce steric hindrance compared to the 4-fluorophenyl analog .
  • Chlorine vs. Fluorine : The dichlorophenyl analog has higher molecular weight and lipophilicity due to chlorine’s larger atomic radius and electronegativity. This may improve membrane permeability but reduce solubility.
Sulfanyl vs. Sulfonyl Groups
  • However, the thioether’s lower oxidation state may enhance metabolic stability compared to sulfonyl derivatives.
Acidity and Solubility
  • The target compound’s predicted pKa (~3.0–3.5) is higher than the sulfonyl analog’s 2.35 , suggesting reduced ionization at physiological pH and possibly lower aqueous solubility. This contrasts with the dichlorophenyl analog’s pKa of 3.65 , which may favor slightly better solubility in basic environments.

Biological Activity

2-({[(2-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid, with the chemical formula C10H10FNO3S and CAS number 412923-01-4, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 243.26 g/mol
  • IUPAC Name : 2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylacetic acid
  • Appearance : Powder
  • Storage Conditions : Room temperature

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, particularly regarding its anticancer and antimicrobial properties.

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Similar compounds show effectiveness against both Gram-positive and Gram-negative bacteria, attributed to the presence of electron-withdrawing groups that enhance their antibacterial activity.

Table 2: Antimicrobial Efficacy of Related Compounds

Compound NameBacteria TestedMIC (µg/mL)Activity Type
Compound DE. coli93.7Bacteriostatic
Compound ES. aureus46.9Bactericidal
Compound FPseudomonas aeruginosa7.8Antifungal

The mechanisms underlying the biological activities of this compound may involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes crucial for cancer cell survival.
  • Interaction with Cellular Targets : The presence of specific functional groups facilitates interactions with proteins involved in apoptosis and cell cycle regulation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with sulfanyl groups can induce oxidative stress in target cells.

Case Studies

Recent studies have highlighted the effectiveness of structurally similar compounds in preclinical models:

  • Study on Thiazole Derivatives :
    • Researchers evaluated a series of thiazole derivatives for their anticancer properties against colon carcinoma cells (HCT-15). The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating a strong potential for further development.
  • Antimicrobial Evaluation :
    • A study assessed various sulfanyl-containing compounds against multi-drug resistant bacterial strains, revealing that certain modifications increased their efficacy significantly compared to existing antibiotics.

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